molecular formula C12H10ClN5 B2673023 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1272840-83-1

1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2673023
CAS No.: 1272840-83-1
M. Wt: 259.7
InChI Key: NZASFVZAXQNYCC-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus was first synthesized in the mid-20th century as part of efforts to develop purine analogs. Early interest stemmed from its structural similarity to adenine, enabling mimicry of ATP in enzymatic binding pockets. Initial pharmacological investigations in the 1970s revealed adenosine receptor antagonism, which spurred exploration for cardiovascular and neurological applications. A pivotal shift occurred in the 1990s when 4-aminopyrazolo[3,4-d]pyrimidines demonstrated nanomolar inhibitory activity against tyrosine kinases, including c-Src and c-Abl. This discovery positioned the scaffold as a versatile platform for oncology-targeted drug design.

Table 1: Key Milestones in Pyrazolo[3,4-d]pyrimidine Development

Year Discovery Significance
1972 Adenosine receptor antagonism Validated scaffold's role in modulating purinergic signaling
1998 c-Src inhibition (IC50 = 12 nM) Established kinase targeting potential
2013 EGFR inhibition (IC50 = 16 nM) Enabled targeting of oncogenic mutants
2022 Dual EGFRWT/EGFRT790M inhibition Addressed tyrosine kinase inhibitor resistance

Significance in Medicinal Chemistry Research

The scaffold's planar heterocyclic system permits extensive substitution at N1, C4, and C6 positions, enabling precise modulation of pharmacokinetic and pharmacodynamic properties. The 4-amino group in 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves dual roles:

  • Hydrogen-bond donor : Interacts with kinase hinge region backbone carbonyls (e.g., Met793 in EGFR)
  • Solubility modulator : When unmodified, enhances aqueous solubility; prodrug strategies further improve bioavailability

The N1 3-chlorobenzyl substituent contributes to:

  • Hydrophobic pocket occupancy : Fills the ribose-binding region of kinases
  • Selectivity modulation : Chlorine's electronegativity avoids off-target binding to VEGFR and PDGFR

Evolution of Pyrazolo[3,4-d]pyrimidine as Biological Targets

Kinase profiling studies reveal that 4-aminopyrazolo[3,4-d]pyrimidines exhibit preferential affinity for EGFR family kinases over other ATP-dependent enzymes. The compound's selectivity arises from:

  • Steric complementarity : The 3-chlorobenzyl group aligns with EGFR's Leu718 and Gly719 residues
  • Electrostatic matching : The amine's positive charge interacts with Asp831 in the DFG motif

Table 2: Kinase Inhibition Profile of Analogous Compounds

Compound EGFRWT IC50 (nM) EGFRT790M IC50 (nM) Selectivity Ratio
12b 16 236 14.75
Erlotinib 6 563 93.83
Gefitinib 18 498 27.67

Current Research Trends and Challenges

Recent efforts focus on overcoming limitations observed in early-generation derivatives:

  • Solubility optimization : Prodrug strategies using phosphate esters or glycosyl conjugates increase aqueous solubility ≥50-fold
  • Resistance mitigation : Dual EGFRWT/EGFRT790M inhibitors reduce mutation-driven relapse
  • Selectivity enhancement : Structure-based design minimizes off-target binding to HER2 and IGF1R

Emerging challenges include:

  • Metabolic stability : Hepatic CYP3A4-mediated N-dealkylation of the 3-chlorobenzyl group
  • Blood-brain barrier penetration : High polar surface area (PSA >90 Ų) limits CNS bioavailability

Ongoing structure-activity relationship studies prioritize:

  • C6 modifications : Introducing sulfonamide groups to enhance plasma protein binding
  • N1 heteroaromatic replacements : Testing pyridyl and thienyl analogs for improved potency

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c13-9-3-1-2-8(4-9)6-18-12-10(5-17-18)11(14)15-7-16-12/h1-5,7H,6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZASFVZAXQNYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C3=NC=NC(=C3C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272840-83-1
Record name 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The structure of the synthesized compound is confirmed using various spectroscopic methods, including NMR and IR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Methylamine is commonly used as a nucleophile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with methylamine yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a significant pharmacophore in the development of anticancer agents. Recent studies have shown that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines.

Case Study: Dual EGFR/VGFR2 Inhibition

A notable study investigated the anticancer potential of several phenylpyrazolo[3,4-d]pyrimidine derivatives, including 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The compound demonstrated dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VGFR2), with IC50 values ranging from 0.3 to 24 µM. Specifically, it showed significant tumor growth inhibition and induced apoptosis in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent in oncology .

CompoundIC50 (EGFR)IC50 (VGFR2)Cancer Cell LineEffect
5i0.3 µM7.60 µMMCF-7Tumor growth inhibition, apoptosis induction

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in various other therapeutic areas:

Antiparasitic and Antifungal Activities

Research indicates that some derivatives possess antiparasitic and antifungal properties, making them candidates for treating infections caused by parasites and fungi .

Cardiovascular Applications

Compounds like 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine are also being explored for their potential to modulate protein kinase activity involved in cardiovascular diseases. This modulation can affect cellular activities such as proliferation and differentiation .

Pharmacological Profile

The pharmacological profile of pyrazolo[3,4-d]pyrimidine compounds is characterized by favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Studies suggest that these compounds have low topological polar surface area (TPSA), which may enhance their ability to penetrate biological membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities, including kinase inhibition and antiparasitic effects. Below is a systematic comparison based on substituents, synthesis, and biological activity.

Substituent Variations and Molecular Properties

Compound Name Substituents (R1, R3) Molecular Formula Key Applications/Activities References
Target Compound (CID 80725400) R1: 3-Chlorobenzyl, R3: H C₁₃H₁₂ClN₅ Structural basis for kinase inhibition
NA-PP1 R1: tert-Butyl, R3: 1-Naphthyl C₁₉H₂₀N₆ Inhibits Plasmodium falciparum kinases
NM-PP1 R1: tert-Butyl, R3: 1-Naphthylmethyl C₂₀H₂₂N₆ Antimalarial activity
3BrB-PP1 R1: tert-Butyl, R3: 3-Bromobenzyl C₁₇H₁₈BrN₅ Inhibits cytokinetic kinases
2a(SI388) () R1: 2-Chloro-2-phenylethyl, R3: Cl C₂₀H₁₇Cl₂N₅S Anticancer potential (NMR-characterized)
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl) derivative R1: 4-Chlorophenyl, R3: 3-Chloro-4-methylphenyl C₁₈H₁₃Cl₂N₅ Unknown (structural analog)

Key Observations :

  • Bulky substituents (e.g., tert-butyl in PP1 analogs) enhance selectivity for kinase inhibition, as seen in NA-PP1 and NM-PP1, which target Plasmodium and Leishmania kinases .
  • Halogenated benzyl groups (e.g., 3-bromobenzyl in 3BrB-PP1) improve potency in cytokinetic inhibition, with IC₅₀ values in the µM range .
  • Chlorophenyl derivatives (e.g., CID 80725400) may exhibit CNS penetration or kinase selectivity due to the electron-withdrawing Cl atom, though specific data are lacking .
Kinase Inhibition
  • NA-PP1 and NM-PP1 : These analogs inhibit calcium-dependent protein kinases in Plasmodium falciparum (EC₅₀: 10–50 nM) and Leishmania CRK9 mutants (IC₅₀: <30 µM) .
  • 3BrB-PP1 : Inhibits cytokinetic kinases (e.g., Pck1as2/Shk1as2) at 30 µM, demonstrating broad-spectrum activity .
  • PP2/PP3 : While structurally distinct (1-phenyl or unsubstituted), PP2 inhibits Src-family kinases, highlighting the scaffold’s versatility .
Anticancer and Antimicrobial Activity
  • 2a(SI388) : Exhibits cytotoxicity in cancer cell lines (melting point: 169–171°C), with substituents like methylthio enhancing lipophilicity .
  • Ibrutinib Intermediate: The derivative (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a precursor to ibrutinib, a BTK inhibitor used in lymphoma therapy .

Structural-Activity Relationships (SAR)

  • R1 Substituents : Bulky groups (tert-butyl, naphthyl) improve kinase selectivity but reduce solubility. Smaller groups (chlorobenzyl) balance potency and bioavailability .
  • R3 Modifications: Electron-withdrawing groups (Cl, Br) enhance target binding, while hydrophilic groups (morpholinoethylthio) improve solubility .
  • Amine Position : The 4-amine is critical for hydrogen bonding with kinase ATP pockets, as seen in PP1 analogs .

Biological Activity

1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.

Structural Overview

The molecular formula of 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C₁₃H₁₂ClN₅. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is significant in its interaction with biological targets.

The compound primarily acts as an inhibitor of specific kinases, notably the PI3K and CDK families. These kinases are crucial in various cellular processes, including cell growth and proliferation. Inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Xia et al. (2022) reported that a related compound exhibited significant cell apoptosis with an IC₅₀ value of 49.85 µM against A549 lung cancer cells .
  • Fan et al. (2022) found that derivatives similar to 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine induced autophagy without apoptosis in NCI-H460 cell lines .

Kinase Inhibition

The compound has been shown to selectively inhibit PI3Kδ with an IC₅₀ of 14 nM, demonstrating a high selectivity over other class I PI3Ks and minimal effect on CYP isoforms . This selectivity is crucial for minimizing side effects during therapeutic applications.

Study on Inflammatory Diseases

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can modulate inflammatory responses. A study highlighted the effectiveness of these compounds in inhibiting COX enzymes, which are involved in inflammation pathways .

Clinical Implications

The ability to inhibit kinases involved in cancer progression suggests potential clinical applications for treating various malignancies. The selective nature of these inhibitors could lead to targeted therapies with fewer side effects compared to traditional chemotherapy.

Table 1: Summary of Biological Activities

Activity TypeCompoundIC₅₀ (µM)Target Kinase
Antitumor Activity1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine49.85A549 Cell Line
PI3K InhibitionRelated Derivative14PI3Kδ
COX InhibitionVarious Derivatives-COX-1/COX-2

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodology : Synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. Key steps include:

  • Core Formation : Condensation of 3-methyl-1H-pyrazol-5-amine with chlorinated phenyl derivatives under basic conditions (e.g., K₂CO₃ in dry acetonitrile) .
  • Functionalization : Alkylation or arylation reactions using alkyl halides (e.g., 3-chlorobenzyl chloride) to introduce substituents. Reaction conditions (50–80°C, 12–24 hours) and solvent choice (DMF, DMSO) critically influence yield .
  • Purification : Recrystallization from acetonitrile or chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationK₂CO₃, dry CH₃CN, 60°C65–7090
Alkylation3-Chlorobenzyl chloride, DMF, 80°C55–6092

Q. How is the structural integrity of this compound confirmed?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.3–8.3 ppm) and NH groups (δ 9.4–11.8 ppm). For example, NH signals in pyrazolo[3,4-d]pyrimidine derivatives appear as broad singlets near δ 11.8 .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 326.08 for C₁₃H₁₂ClN₅) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for chiral centers .

Q. What pharmacological activities have been reported for this compound?

  • Key Findings :

  • Anticancer : Inhibits kinase activity (IC₅₀ = 0.2–1.5 µM in A549 lung cancer cells) via ATP-binding site competition .
  • Anti-inflammatory : Reduces COX-2 expression by 40–60% in murine macrophages at 10 µM .
  • Antimicrobial : Moderate activity against S. aureus (MIC = 32 µg/mL) due to halogen-substituted aromatic interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Methodology :

  • Substituent Variation : Compare analogs with substituents at the 3-chlorophenyl (e.g., methyl, methoxy) or pyrimidine positions. For example, replacing 3-chlorophenyl with 4-fluorophenyl increases kinase selectivity by 3-fold .
  • In Vitro Assays : Use dose-response curves (IC₅₀) and selectivity panels (e.g., 10-kinase profiling) to quantify potency .
    • Data Table :
SubstituentTarget Affinity (IC₅₀, nM)Selectivity Index (vs. Off-Targets)
3-Cl-Ph1505.2
4-F-Ph5015.7

Q. What techniques are used to assess target binding affinity and mechanism?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Docking : Predicts binding poses using AutoDock Vina; chlorophenyl groups form hydrophobic contacts with kinase pockets (e.g., CDK2) .

Q. How can contradictory data on biological activity be resolved?

  • Case Study : Discrepancies in COX-2 inhibition (30–70% variance across studies) may arise from:

  • Assay Conditions : Differences in cell lines (RAW 264.7 vs. THP-1) or LPS stimulation protocols .
  • Solubility Issues : Use DMSO concentrations >0.1% can artifactually reduce activity. Validate with solubility-enhanced formulations (e.g., β-cyclodextrin complexes) .

Q. What strategies improve compound stability under physiological conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate at 37°C, pH 7.4, and analyze degradation by HPLC. Half-life (t₁/₂) increases from 2 to 8 hours with lyophilization .
  • Excipient Screening : Co-solvents (PEG 400) or lipid nanoparticles enhance plasma stability by 40% .

Q. How can aqueous solubility be enhanced without compromising activity?

  • Approaches :

  • Salt Formation : Hydrochloride salts improve solubility (from 0.01 mg/mL to 1.2 mg/mL in PBS) .
  • Prodrug Design : Introduce phosphate esters at the NH group; hydrolyzes in vivo to active form .

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